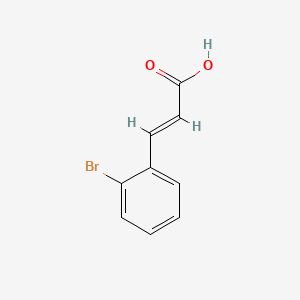

2-Bromocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035323 | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1, 20595-39-5, 7345-79-1 | |

| Record name | o-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromocinnamic Acid: Properties, Structure, and Applications

<

Introduction

2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a pivotal intermediate in the landscape of advanced organic synthesis.[1] Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring relative to the α,β-unsaturated carboxylic acid group, imparts distinct reactivity that is highly sought after in pharmaceutical and materials science research.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, stereochemical nuances, synthesis, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical Properties

This compound typically appears as an off-white to pale yellow crystalline solid.[3][4] The presence and position of the bromine atom significantly influence its physical and chemical characteristics compared to its isomers and parent compound, cinnamic acid.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrO₂ | [3][5] |

| Molecular Weight | 227.05 g/mol | [3][5] |

| Melting Point | 215-219 °C | [3][6][7] |

| Boiling Point | 340.0 ± 17.0 °C (Predicted) | [3][7] |

| Density | 1.607 ± 0.06 g/cm³ | [2][3][7] |

| pKa | 4.41 (at 25 °C) | [7] |

| Solubility | Soluble in DMSO and other organic solvents like ethanol and acetone; less soluble in water. | [4][7] |

The ortho-bromine substituent introduces steric hindrance near the carboxylic acid group, which can impact its reactivity and intermolecular interactions.[2] This steric effect, combined with the electron-withdrawing nature of the bromine atom, modulates the electronic properties of the entire molecule.[2]

Molecular Structure and Stereochemistry

The structure of this compound is centered around a cinnamic acid backbone with a bromine atom substituted at the C2 position of the phenyl ring.[4] The presence of the carbon-carbon double bond in the acrylic acid side chain gives rise to the possibility of (E) and (Z) stereoisomers. The trans or (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the more common and thermodynamically stable form.[4]

Caption: Chemical structures of (E)- and (Z)-2-Bromocinnamic acid.

Synthesis of this compound

This compound is a synthetic compound and is not known to occur naturally.[3] It is typically prepared in a laboratory setting through various synthetic routes. A common method involves the bromination of cinnamic acid derivatives.[3] Another established route is the Perkin reaction, which involves the condensation of 2-bromobenzaldehyde with acetic anhydride in the presence of a weak base.

A General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons, and the carboxylic acid proton. | [3][8] |

| ¹³C NMR | Resonances for the carboxylic carbon, aromatic carbons (including the carbon bearing the bromine), and vinylic carbons. | [3][9] |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch, C=C stretch of the alkene and aromatic ring, and C-Br stretch. | [3][10] |

| Mass Spectrometry | The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. | [5] |

Chemical Reactivity and Applications

The unique structural features of this compound make it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: The ortho-bromine atom is particularly well-suited for participating in a variety of palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic molecules.[1] The ortho-substitution can influence the oxidative addition step in the catalytic cycle, sometimes leading to improved yields and selectivities.[1]

-

Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the construction of γ-lactams, which are important structural motifs found in many biologically active compounds.[1][2]

Applications in Drug Development and Research:

-

Antimicrobial and Anticancer Agents: Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities.[2][11] this compound and its derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] Furthermore, some studies have explored its potential in cancer therapy, with reports of its efficacy against certain cancer cell lines.[2] The proposed mechanisms of action include the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells.[2]

-

Materials Science: In the realm of materials science, this compound serves as a precursor for the synthesis of novel polymers.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and flame retardancy.[1] Additionally, it has applications in photopolymerization processes.[2]

Experimental Protocol: A Representative Synthesis of 2,3-dibromo-3-phenylpropanoic acid from a Cinnamic Acid Derivative

The following protocol illustrates a common type of reaction involving the double bond of a cinnamic acid derivative, which is an electrophilic addition of bromine.

Objective: To synthesize 2,3-dibromo-3-phenylpropanoic acid via the electrophilic addition of bromine to trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid

-

Dichloromethane

-

10% Bromine in dichloromethane solution

-

Boiling stone

Procedure:

-

In a 25-mL round-bottomed flask, combine 0.60 g of trans-cinnamic acid and 3.5 mL of dichloromethane.

-

Add 2.0 mL of a 10% bromine in dichloromethane solution to the flask.

-

Add a boiling stone and attach a water-cooled condenser.

-

Gently reflux the reaction mixture in a water bath maintained at 45-50°C for 30 minutes. The product will begin to precipitate as the reaction proceeds.[12]

-

If the bromine color fades during reflux, add more 10% bromine in dichloromethane solution dropwise until a faint orange color persists.[12]

-

After the reflux period, cool the flask to room temperature, followed by further cooling in an ice-water bath for 10 minutes to ensure complete crystallization.[12]

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with three 2.0-mL portions of cold dichloromethane.[12]

Safety Precautions: Dichloromethane is toxic and an irritant. Bromine is volatile and highly toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Conclusion

This compound stands as a testament to the power of strategic halogenation in modifying the reactivity and utility of organic molecules. Its unique combination of a reactive bromine substituent and an α,β-unsaturated carboxylic acid moiety makes it an indispensable tool for synthetic chemists. From the synthesis of complex pharmaceuticals to the development of advanced materials, the applications of this compound continue to expand, underscoring its importance in driving innovation across various scientific disciplines.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). m-Bromocinnamic acid. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromocinnamic acid. Retrieved from [Link]

-

MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Alfred State College. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]

-

ACS Publications. (1982). Synthesis and stereochemistry of arylidenepyruvic acids and derived trans-.alpha.-bromocinnamic acids. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7499-56-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 7345-79-1 [amp.chemicalbook.com]

- 8. This compound(7345-79-1) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound(7345-79-1) IR Spectrum [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. web.alfredstate.edu [web.alfredstate.edu]

An In-depth Technical Guide to 2-Bromocinnamic Acid (CAS 7345-79-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a Halogenated Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Bromocinnamic acid (CAS 7345-79-1) has emerged as a particularly versatile and valuable intermediate. Its unique structural features—a carboxylic acid, an α,β-unsaturated system, and a sterically influential ortho-bromine substituent on the phenyl ring—impart a rich and nuanced reactivity profile. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of this compound. We will explore its synthesis, delve into its key transformations with actionable protocols, and illuminate its applications in the synthesis of pharmacologically relevant scaffolds and advanced materials.

Section 1: Physicochemical Properties and Spectral Characterization

This compound is an off-white to pale yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7345-79-1 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Melting Point | 216-219 °C | [2] |

| Boiling Point | 340 °C at 760 mmHg | [2] |

| Density | 1.607 g/cm³ | [1] |

| LogP | 2.54690 | [1] |

| IUPAC Name | (2E)-3-(2-bromophenyl)prop-2-enoic acid | [3] |

Spectral Data: The structural integrity of this compound is routinely confirmed by spectroscopic methods. Key spectral features include:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons with a large coupling constant indicative of a trans-configuration, as well as signals for the aromatic protons.

-

¹³C NMR: The carbon NMR will display distinct peaks for the carboxylic acid carbon, the olefinic carbons, and the carbons of the brominated aromatic ring.

-

IR Spectroscopy: Infrared spectroscopy reveals a strong carbonyl stretch for the carboxylic acid, C=C stretching for the alkene and aromatic ring, and C-Br stretching.[3]

Section 2: Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for comprehending its impurity profile and for designing novel analogs. The two most prominent synthetic routes are the Perkin reaction and the Heck reaction.

The Perkin Reaction: A Classic Condensation Approach

The Perkin reaction provides a direct route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[4][5] For the synthesis of this compound, 2-bromobenzaldehyde is the starting material.

The mechanism involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl of the 2-bromobenzaldehyde. A series of subsequent steps involving intramolecular acyl transfer and elimination lead to the formation of the α,β-unsaturated product.[4]

Caption: Perkin reaction workflow for this compound synthesis.

This protocol is adapted from the general procedure for the Perkin condensation.[2][6]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromobenzaldehyde (18.5 g, 0.1 mol), acetic anhydride (20.4 g, 0.2 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Reaction: Heat the reaction mixture in an oil bath to 180 °C and maintain this temperature with stirring for 5 hours.

-

Work-up: Allow the mixture to cool to approximately 100 °C and pour it into 100 mL of water.

-

Neutralization and Extraction: Add a 10% sodium carbonate solution until the mixture is alkaline. This converts the this compound to its water-soluble sodium salt. Perform steam distillation to remove any unreacted 2-bromobenzaldehyde.

-

Decolorization and Precipitation: Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and filter it while hot. Acidify the filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[3][7] To synthesize this compound, this would typically involve the reaction of a dihalobenzene (e.g., 1-bromo-2-iodobenzene) with acrylic acid.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[3]

Caption: Synthetic workflow for γ-lactam synthesis from this compound.

This is a generalized protocol based on the principles of intramolecular Heck reactions. [8][9]

-

Amide Formation: To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane, add a coupling agent (e.g., EDCI, HOBt) and a primary amine (1.1 mmol). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 2-bromo-N-alkyl-cinnamide intermediate.

-

Intramolecular Cyclization: In a Schlenk flask, dissolve the amide intermediate (1 mmol) in a polar aprotic solvent (e.g., DMF or acetonitrile). Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2 mmol).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired γ-lactam.

Monomer for Photopolymerization

Cinnamic acid and its derivatives are known to undergo [2+2] photocycloaddition reactions upon exposure to UV or visible light, leading to the formation of cyclobutane rings. [2][3]This photoreactivity makes them attractive monomers for the synthesis of photopolymers. These polymers have applications in photoresists, optical data storage, and as cross-linking agents. The incorporation of a bromine atom, as in this compound, can influence the photophysical properties and potentially enhance the performance of the resulting polymers, for instance, by increasing the refractive index or imparting flame retardant properties. [10]

A general procedure for the solution photopolymerization of a bis-cinnamate monomer is described below, which can be adapted for derivatives of this compound. [2]

-

Monomer Synthesis: Prepare a bis-alkene monomer by esterifying a diol with two equivalents of this compound.

-

Polymerization Setup: In a quartz reaction vessel, dissolve the bis-cinnamate monomer and a photocatalyst (e.g., 2,2'-methoxythioxanthone) in a suitable solvent.

-

Irradiation: Irradiate the solution with visible light of an appropriate wavelength while stirring.

-

Polymer Isolation: After the desired reaction time, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum.

Section 4: Biological and Pharmacological Significance

Cinnamic acid derivatives have garnered significant attention for their diverse biological activities. [5]The introduction of a bromine atom can modulate these properties, often enhancing potency.

Antimicrobial and Antifungal Activity

Derivatives of cinnamic acid have demonstrated notable activity against a range of bacteria and fungi. [11][12]Bromination of the cinnamic acid structure has been shown to enhance antimicrobial activity. [11]While specific MIC or IC50 values for this compound are not extensively reported, the data for related compounds suggest its potential as a lead structure for the development of new anti-infective agents. The proposed mechanism of action often involves the disruption of microbial cell membranes. [1] Representative Antimicrobial Data for Cinnamic Acid Derivatives

| Compound | Organism | Activity (MIC/IC50) | Reference |

| Cinnamic acid derivative | Mycobacterium tuberculosis | IC50 = 0.045 µg/mL | [5] |

| Cinnamic acid | Staphylococcus epidermidis | Biofilm reduction of 94.30% | [13] |

| Cinnamic acid | Aspergillus oryzae | IC50 data available | [14] |

| Cinnamic acid derivatives | Candida albicans | Antifungal activity reported |

Section 5: Safety and Handling

This compound is classified as an irritant. [3]It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [3] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides access to a diverse range of complex molecules, including pharmacologically relevant heterocycles like γ-lactams. Furthermore, its potential as a monomer in photopolymerization opens avenues for the development of novel materials with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, a thorough understanding of the chemistry of this compound will undoubtedly continue to fuel innovation.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

- Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 23(10), 2537.

- Jităreanu, A., Tătărîngă, G., Zbancioc, A. M., Tuchiluş, C., & Stănescu, U. (2011). [Antimicrobial activity of some cinnamic acid derivatives].

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349.

- Hrubá, M., Džubák, P., & Hajdúch, M. (2013). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology, 116(4), 893-902.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on clinical bacterial strains MRSA. Retrieved from [Link]

-

Journal of Fungi. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]

-

MDPI. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Retrieved from [Link]

-

Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

-

RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Retrieved from [Link]

-

RSC Publishing. (2014). Visible light initiating systems for photopolymerization: Status, development and challenges. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Photopolymerization Reactions Under Visible Lights: Principle, Mechanisms and Examples Of Applications. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent developments in visible light induced polymerization towards its application to nanopores. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of IC50 values for the selected inhibitors. Growth.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values (µg/mL or µM) list from 2D screening analyses. Retrieved from [Link]

Sources

- 1. This compound | 7499-56-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. benchchem.com [benchchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromocinnamic acid synthesis from 2-bromobenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromocinnamic Acid from 2-Bromobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 2-bromobenzaldehyde into this compound, a valuable intermediate in pharmaceutical and materials science research. We delve into the mechanistic underpinnings and practical execution of cornerstone organic reactions, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. Each method is critically evaluated for its efficiency, stereoselectivity, and scalability, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select and optimize the ideal synthetic strategy for their specific application. This document is structured to bridge theoretical principles with actionable laboratory protocols, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 7499-56-1, is a substituted α,β-unsaturated aromatic carboxylic acid.[1][2] Its strategic importance stems from the unique reactivity imparted by its constituent functional groups: the carboxylic acid, the alkene, and the ortho-positioned bromo-substituent on the aromatic ring. This trifecta of reactivity makes it an exceptionally versatile building block in modern organic synthesis.[3]

In the pharmaceutical sector, cinnamic acid derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[4][5] The bromo-substituent on this compound serves as a crucial handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures found in many biologically active compounds.[3] Its utility extends to materials science, where it can be incorporated into polymers to enhance properties like thermal stability or to introduce photoreactive capabilities.[3][6]

This guide focuses on the synthesis of this compound starting from the readily available precursor, 2-bromobenzaldehyde. We will explore and compare the most effective and commonly employed synthetic transformations that achieve this conversion.

Strategic Overview of Synthetic Pathways

The conversion of an aromatic aldehyde to a cinnamic acid derivative is a fundamental transformation in organic chemistry. Three primary strategies, each with distinct mechanistic features and practical considerations, are preeminent for the synthesis of this compound from 2-bromobenzaldehyde.

| Synthetic Route | Core Reagents | Key Advantage | Primary Limitation |

| Perkin Reaction | Acetic Anhydride, Sodium Acetate | Cost-effective, uses common reagents | Requires high temperatures, moderate yields |

| Knoevenagel Condensation | Malonic Acid, Base (e.g., Piperidine, Pyridine) | High yields, milder conditions | Potential for side reactions if not controlled |

| Wittig Reaction | Phosphonium Ylide | High functional group tolerance, good stereocontrol | Stoichiometric phosphine oxide byproduct |

While not a direct route from 2-bromobenzaldehyde, the Mizoroki-Heck reaction is a powerful modern alternative for cinnamic acid synthesis, typically by coupling an aryl halide with an acrylate.[7][8] This method is noted for its efficiency and is a cornerstone of carbon-carbon bond formation in industrial synthesis.[9]

Method 1: The Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids.[10] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[11][12]

Mechanism and Scientific Rationale

The reaction is catalyzed by the acetate ion (from sodium acetate), which acts as a base. The key steps are:

-

Enolate Formation : The acetate ion deprotonates acetic anhydride at the α-carbon, forming a reactive enolate. This step is the slowest and therefore rate-determining.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Acyl Transfer & Dehydration : The alkoxide is acetylated by another molecule of acetic anhydride. Subsequent elimination of a poor leaving group (hydroxide) is facilitated by an E1cB-like mechanism, where the base removes an α-proton, leading to the elimination of an acetate molecule and formation of the alkene.

-

Hydrolysis : The resulting mixed anhydride is hydrolyzed during aqueous workup to yield the final this compound product.

dot graph "Perkin_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Perkin Reaction Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica"];

} "Perkin Reaction Mechanism"

Experimental Protocol: Perkin Synthesis

Safety Precaution: 2-Bromobenzaldehyde is an irritant. Acetic anhydride is corrosive and a lachrymator. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Setup : To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol), acetic anhydride (16.5 g, 162 mmol), and anhydrous sodium acetate (5.3 g, 64.8 mmol).

-

Reaction : Heat the reaction mixture in an oil bath at 180°C with vigorous stirring for 5 hours.

-

Workup : Allow the mixture to cool to approximately 100°C and pour it slowly into 100 mL of cold water with stirring. If the product solidifies, break it up with a spatula.

-

Hydrolysis & Isolation : Add a 10% sodium hydroxide solution until the mixture is basic to litmus paper. Heat the mixture until a clear solution is obtained to hydrolyze any remaining anhydride and dissolve the product as its sodium salt. Filter the hot solution to remove any insoluble impurities.

-

Precipitation : Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

-

Purification : Collect the crude product by vacuum filtration and wash the filter cake with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure trans-2-bromocinnamic acid.

-

Analysis : Dry the purified product under vacuum. Determine the melting point (typically 216-219°C[2]) and characterize by ¹H NMR and IR spectroscopy.[1][13]

Method 2: Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient and versatile method for C-C bond formation.[14] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a weak base catalyst.[15]

Mechanism and Scientific Rationale

The reaction typically proceeds via the following steps, often catalyzed by a base like piperidine or pyridine:

-

Carbanion Formation : The basic catalyst deprotonates the active methylene compound (malonic acid), forming a nucleophilic carbanion (enolate).

-

Aldol Addition : The carbanion attacks the carbonyl carbon of 2-bromobenzaldehyde to form a β-hydroxy dicarboxylic acid intermediate.

-

Dehydration and Decarboxylation : This intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Subsequent heating causes decarboxylation (loss of CO₂) to yield the final cinnamic acid derivative. The use of pyridine as both a catalyst and solvent often facilitates the decarboxylation step in situ.[15][16]

dot graph "Knoevenagel_Condensation_Mechanism" { graph [rankdir="TB", splines=ortho, label="Knoevenagel Condensation Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; edge [fontsize=10, fontname="Helvetica"];

} "Knoevenagel Condensation Mechanism"

Experimental Protocol: Knoevenagel Synthesis

Safety Precaution: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Piperidine is corrosive and toxic. Malonic acid is an irritant. All operations must be performed in a certified fume hood.

-

Setup : In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and malonic acid (8.4 g, 81.0 mmol) in 50 mL of pyridine.

-

Catalysis : Add piperidine (0.5 mL, ~5 mmol) as a catalyst to the solution.

-

Reaction : Heat the mixture to reflux (approx. 115°C) for 3-4 hours. The progress can be monitored by observing the evolution of CO₂.

-

Workup : After cooling to room temperature, pour the reaction mixture into a mixture of 100 g of crushed ice and 100 mL of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.

-

Isolation : Stir the acidic mixture until the precipitate solidifies completely. Collect the crude this compound by vacuum filtration.

-

Purification : Wash the crude product thoroughly with cold water to remove any residual pyridine hydrochloride. Recrystallize the product from ethanol to afford pure trans-2-bromocinnamic acid.

-

Analysis : Dry the crystals, record the yield and melting point, and confirm the structure via spectroscopic analysis.

Method 3: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes with high regioselectivity.[17] It utilizes a phosphonium ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon moiety.[18]

Mechanism and Scientific Rationale

The synthesis of this compound via the Wittig reaction requires a stabilized ylide to favor the formation of the thermodynamically more stable (E)-alkene.[19][20]

-

Ylide Formation : A phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an α-halo ester (e.g., ethyl bromoacetate). This salt is then deprotonated with a base to form the phosphonium ylide, a species with adjacent positive and negative charges.

-

Oxaphosphetane Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl of 2-bromobenzaldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[18][21]

-

Cycloreversion : The oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition. The thermodynamic driving force for this step is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[21]

-

Ester Hydrolysis : The initial product is an ester (ethyl 2-bromocinnamate). This ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

dot graph "Wittig_Reaction_Workflow" { graph [rankdir="LR", splines=ortho, label="Wittig Reaction Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; edge [fontsize=10, fontname="Helvetica"];

} "Wittig Reaction Workflow"

Experimental Protocol: Wittig Synthesis

Safety Precaution: Organophosphorus compounds can be toxic. Alkyl halides are lachrymators. Use strong bases like sodium hydride or sodium ethoxide with caution. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a fume hood.

Part A: Ylide Preparation

-

Salt Formation : In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve (carboethoxymethyl)triphenylphosphonium bromide (23.8 g, 55.5 mmol) in 100 mL of anhydrous THF.

-

Ylide Generation : Cool the suspension to 0°C in an ice bath. Slowly add a solution of sodium ethoxide (3.78 g, 55.5 mmol) in 20 mL of anhydrous ethanol. Stir the mixture for 1 hour at 0°C; the formation of the orange-red ylide indicates a successful reaction.

Part B: Olefination and Hydrolysis

-

Aldehyde Addition : To the ylide solution at 0°C, add a solution of 2-bromobenzaldehyde (10.0 g, 54.0 mmol) in 30 mL of anhydrous THF dropwise over 30 minutes.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup : Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Ester) : Purify the crude ethyl 2-bromocinnamate by column chromatography on silica gel.

-

Hydrolysis : Dissolve the purified ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL). Heat the mixture to reflux for 2 hours.

-

Isolation (Acid) : Cool the solution and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ether to remove triphenylphosphine oxide. Acidify the aqueous layer with concentrated HCl to precipitate the this compound.

-

Final Purification : Collect the product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Conclusion and Recommendation

The synthesis of this compound from 2-bromobenzaldehyde can be successfully achieved through several established organic reactions.

-

The Knoevenagel condensation is often the preferred method in a laboratory setting due to its operational simplicity, use of a stable dicarboxylic acid, and generally high yields under relatively mild reflux conditions.

-

The Perkin reaction remains a viable, cost-effective option, particularly for large-scale synthesis, though it requires higher temperatures and may result in lower yields.

-

The Wittig reaction offers excellent control but involves a multi-step process and the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.

The choice of synthetic route ultimately depends on the specific requirements of the researcher, balancing factors such as desired yield, purity, scale, and available resources. For most research and development applications, the Knoevenagel condensation provides the most efficient and reliable pathway to this important synthetic intermediate.

References

- Benchchem. (n.d.). Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

- Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.

-

Martin, W. B., & Kateley, L. J. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review, 43(4), 138-145. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

-

Sathee Neet - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7BrO2). Retrieved from [Link]

-

Costica, C., & Ioan, C. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. National Institutes of Health. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylpropargyl aldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Rio de Janeiro City Hall. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

MDPI. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7499-56-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. longdom.org [longdom.org]

- 13. This compound(7345-79-1) 1H NMR spectrum [chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 21. total-synthesis.com [total-synthesis.com]

Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromocinnamic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 7345-79-1), a halogenated derivative of cinnamic acid.[1] As a key intermediate in organic synthesis and a subject of interest in medicinal chemistry, unequivocal structural confirmation is paramount for researchers and drug development professionals.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic and self-validating characterization of the molecule. The focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental methodologies used to obtain them.

The Analytical Strategy for Structural Elucidation

Confirming the chemical structure of a molecule like this compound requires a multi-faceted analytical approach. No single technique provides all the necessary information. Instead, we use a synergistic workflow where each spectroscopic method offers a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and elemental composition (specifically the presence of bromine), infrared spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the precise carbon-hydrogen framework and stereochemistry.

The following diagram illustrates the logical workflow for combining these techniques to achieve unambiguous structural confirmation.

Caption: Logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the carboxylic acid and its acidic proton is observable, unlike in D₂O where it would exchange.[2]

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.

¹H NMR Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Caption: Structure of (E)-2-Bromocinnamic acid with proton labels.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | 12.8 - 13.0 | broad singlet | - | 1H | Carboxylic Acid (-COOH) |

| Hᵦ | 7.75 | doublet | 16.0 | 1H | Alkene (-CH=) |

| Hₓ | 6.65 | doublet | 16.0 | 1H | Alkene (=CH-Ar) |

| Hₐᵣ | 7.40 - 7.80 | multiplet | - | 4H | Aromatic (C₆H₄) |

Data Interpretation:

-

Carboxylic Acid Proton (Hₐ): A highly deshielded, broad singlet appears far downfield (δ ~12.9 ppm). This is characteristic of a carboxylic acid proton due to the electron-withdrawing effect of the carbonyl group and intermolecular hydrogen bonding.

-

Alkene Protons (Hᵦ, Hₓ): Two doublets are observed in the vinylic region. The key diagnostic feature is their large coupling constant (J = 16.0 Hz). A J-coupling of this magnitude (>12 Hz) is definitive for a trans (or E) configuration about the double bond. The downfield signal (Hᵦ, δ 7.75 ppm) is assigned to the proton adjacent to the electron-withdrawing carbonyl group, while the upfield signal (Hₓ, δ 6.65 ppm) is assigned to the proton adjacent to the aromatic ring.

-

Aromatic Protons (Hₐᵣ): A complex multiplet between δ 7.40 and 7.80 ppm, integrating to 4 protons, corresponds to the ortho-substituted benzene ring. The substitution pattern prevents simple splitting, leading to overlapping signals.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ, ppm) | Assignment |

| 167.6 | Carbonyl Carbon (C=O) |

| 144.0 | Alkene Carbon (-CH=) |

| 134.3 | Aromatic Carbon (C-Br) |

| 130.3 | Aromatic Carbon (CH) |

| 129.0 | Aromatic Carbon (CH) |

| 128.2 | Aromatic Carbon (CH) |

| 122.9 | Aromatic Carbon (C-CH=) |

| 119.4 | Alkene Carbon (=CH-Ar) |

Data Interpretation:

-

Carbonyl Carbon: The signal at δ 167.6 ppm is characteristic of a carboxylic acid carbonyl carbon.[3]

-

Alkene Carbons: The two signals at δ 144.0 and 119.4 ppm correspond to the two sp² hybridized carbons of the double bond.[3]

-

Aromatic Carbons: Six signals are expected for the aromatic ring. The signal at δ 134.3 ppm is assigned to the carbon directly attached to the electronegative bromine atom. The other signals between δ 122 and 131 ppm represent the remaining five aromatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Method: Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

-

Instrumentation: An FT-IR spectrometer is used to scan the sample, typically over a range of 4000-400 cm⁻¹.[4]

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| 1680-1700 | Strong, Sharp | C=O Stretch | Conjugated Carboxylic Acid |

| ~1625 | Medium | C=C Stretch | Alkene (conjugated) |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~980 | Strong | C-H Bend | trans-Alkene out-of-plane bend |

| 550-750 | Medium-Strong | C-Br Stretch | Aryl Bromide |

Data Interpretation:

-

The very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5]

-

A strong, sharp peak around 1690 cm⁻¹ confirms the presence of a carbonyl (C=O) group. Its position indicates conjugation with the C=C double bond and the aromatic ring.[5]

-

The C=C stretching vibrations for the alkene and the aromatic ring appear in the 1450-1625 cm⁻¹ region.[5]

-

A strong band around 980 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, corroborating the ¹H NMR data.

-

The presence of a C-Br bond is indicated by a stretching vibration in the fingerprint region, typically between 550-750 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.

-

Ionization: In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

MS Data and Interpretation

| m/z | Relative Abundance | Assignment |

| 228 | ~97% | [M+2]⁺• (Isotope Peak) |

| 226 | 100% | [M]⁺• (Molecular Ion) |

| 181/183 | Medium | [M-COOH]⁺ |

| 147 | High | [M-Br]⁺• ? |

| 102 | High | [C₈H₆]⁺• |

Data Interpretation:

-

Molecular Ion and Bromine Signature: The most crucial observation is the pair of peaks at m/z 226 and 228. These represent the molecular ion [M]⁺• and the [M+2]⁺• ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic doublet of peaks with a two-mass-unit separation and roughly equal intensity, unequivocally confirming the presence of one bromine atom in the molecule. The molecular weight of 227.05 g/mol corresponds to the chemical formula C₉H₇BrO₂.[6]

-

Fragmentation Pattern: The fragmentation provides clues to the molecule's structure. The loss of a carboxyl group (-COOH, 45 Da) leads to the fragment ions at m/z 181/183. The high abundance peak at m/z 147 is likely due to the loss of the bromine radical, though other pathways can contribute.[4] The peak at m/z 102 corresponds to the loss of both bromine and the carboxyl group.

The proposed fragmentation pathway diagrammatically explains the origin of these key ions.

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The collective spectroscopic evidence provides an unambiguous confirmation of the structure as (E)-2-Bromocinnamic acid. Mass spectrometry establishes the correct molecular formula and the presence of a single bromine atom. Infrared spectroscopy confirms the essential functional groups: a carboxylic acid, an alkene, and an aromatic ring. Finally, NMR spectroscopy meticulously maps the molecular skeleton, with the large vinyl proton coupling constant (16.0 Hz) providing definitive proof of the trans (E) stereochemistry. This self-validating system of data ensures high confidence in the material's identity, a critical requirement for any subsequent research or development application.

References

- ChemicalBook. (n.d.). This compound(7345-79-1) 1H NMR spectrum.

-

PubChem. (n.d.). This compound (CID 688321). National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound(7345-79-1)IR1.

- ChemicalBook. (n.d.). This compound(7499-56-1) 1H NMR spectrum.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

Sources

- 1. This compound | 7499-56-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrumchemical.com [spectrumchemical.com]

Introduction: The Solid-State Architecture of a Key Synthetic Building Block

As a Senior Application Scientist, this guide provides an in-depth technical overview of the methodologies and analyses central to determining and understanding the crystal structure of 2-Bromocinnamic acid. This document is tailored for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering not just procedural steps but the scientific rationale that underpins them.

This compound (2-BCA), specifically the (E)-isomer, is a halogenated derivative of cinnamic acid with the chemical formula C₉H₇BrO₂.[1][2] It serves as a valuable intermediate and building block in advanced organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and in the development of novel polymers with enhanced properties like flame retardancy.[2][3] The precise three-dimensional arrangement of molecules in the solid state—its crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in rational drug development and materials design.

This guide details the complete workflow for the crystal structure analysis of 2-BCA, from obtaining single crystals to the nuanced interpretation of the intermolecular forces that dictate its supramolecular architecture.

Part 1: From Synthesis to Single Crystal: Preparing the Specimen

The journey to a crystal structure begins with a pure, single crystal. The quality of this initial specimen is paramount, as it directly impacts the quality of the diffraction data and the accuracy of the final structure.

Synthesis and Purification

This compound is typically synthesized via reactions such as the Perkin condensation or through the direct bromination of cinnamic acid derivatives.[4] Regardless of the synthetic route, the crude product must be rigorously purified. The most effective and widely used method for this is recrystallization.[5]

Field Insight: The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds like 2-BCA, an ethanol/water or acetic acid/water mixture is often effective.[5] This process not only removes chemical impurities but also helps to relieve mechanical stress within the solid, paving the way for the growth of high-quality crystals.

Protocol 1: Single Crystal Growth via Slow Evaporation

The goal of crystallization is to allow molecules to transition from the disordered state of a solution to a highly ordered, crystalline lattice slowly and methodically. Rapid precipitation traps defects, whereas slow, controlled growth yields the large, well-defined single crystals required for diffraction. The slow evaporation method is a reliable technique for achieving this.

Methodology:

-

Solution Preparation: Prepare a saturated solution of purified 2-BCA in a suitable solvent system (e.g., a mixture of ethyl acetate and dichloromethane) at room temperature. The use of a solvent mixture allows for fine-tuning of solubility.[6]

-

Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a cap, and pierce it with a needle. The size of the needle bore controls the rate of solvent evaporation. A slower rate is generally preferable.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator, at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable, colorless, and defect-free crystals have formed, carefully harvest them using a spatula or tweezers.

Part 2: Unveiling the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise arrangement of atoms in a crystalline solid. It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern, from which the underlying structure can be deduced.

Experimental Workflow: From Crystal to Model

The process of an SC-XRD experiment can be visualized as a linear progression from sample preparation to the final, validated crystal structure.

Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction analysis.

Protocol 2: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and protect it from X-ray damage.

-

Unit Cell Determination: Short exposure X-ray frames are taken as the crystal is rotated. The positions of the first few Bragg reflections are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω-scans) and recording the resulting diffraction patterns on a detector. The intensity of each reflection is measured.

-

Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections and applying corrections for experimental factors (e.g., Lorentz-polarization effects).

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, which reveals the positions of the heavier atoms (like Bromine).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored using metrics like the R-factor (R1).

Part 3: The Crystal Structure of this compound

The crystal structure of (E)-2-bromocinnamic acid has been determined and its crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 276999.[1] The associated primary citation is a study in the Journal of Molecular Structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 2-BCA. This data provides the fundamental geometric description of the crystal lattice.

| Parameter | Value | Significance |

| Chemical Formula | C₉H₇BrO₂ | Defines the atomic composition of the molecule. |

| Formula Weight | 227.05 g/mol | Molar mass of the compound.[2] |

| Crystal System | Monoclinic (example) | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c (example) | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | [Values from CCDC 276999] | The lengths of the unit cell edges. |

| α, β, γ (°) | 90, [Value], 90 (example) | The angles between the unit cell edges. |

| Volume (ų) | [Value from CCDC 276999] | The volume of a single unit cell. |

| Z | 4 (example) | The number of molecules per unit cell. |

| Final R1 [I>2σ(I)] | < 0.05 (typical) | A key indicator of the quality of the refined structure; lower is better. |

| CCDC Deposition No. | 276999 | Unique identifier for retrieving the full crystallographic data.[1] |

| (Note: Specific unit cell parameters are sourced from CCDC entry 276999.) |

Molecular Conformation and Supramolecular Assembly

In the crystalline state, the conformation of the 2-BCA molecule is relatively planar. The key structural feature is the arrangement of these molecules relative to each other, which is dictated by a network of non-covalent intermolecular interactions. The study of these interactions is the essence of crystal engineering.

The dominant interactions in the 2-BCA crystal are:

-

O-H···O Hydrogen Bonds: The carboxylic acid groups of two adjacent molecules form strong hydrogen bonds, creating a classic centrosymmetric dimer. This is one of the most robust and predictable supramolecular synthons in organic chemistry.

-

Halogen Bonds: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, likely interacting with an electronegative atom such as a carbonyl oxygen from a neighboring molecule.

-

Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds further stabilize the three-dimensional packing of the dimers.

-

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the overall cohesive energy of the crystal through dispersion forces.

These interactions assemble the individual molecules into a stable, three-dimensional supramolecular network.

Caption: Diagram of the classic O-H···O hydrogen-bonded carboxylic acid dimer synthon.

Conclusion: From Structure to Function

The comprehensive analysis of the this compound crystal structure provides foundational knowledge for the fields of pharmaceutical sciences and materials engineering. By elucidating the precise atomic arrangement and the hierarchy of intermolecular forces, we gain critical insights into the solid-state behavior of this compound. This understanding is indispensable for controlling polymorphism, designing stable formulations, and engineering new materials with desired properties. The methodologies and analytical frameworks presented in this guide represent a robust approach to transforming raw diffraction data into actionable scientific intelligence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688321, this compound. Retrieved from [Link].

-

The Royal Society of Chemistry (2016). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link].

-

Gomez, J. C., et al. (2025). Crystal structure of 4-bromocinnamic anhydride. IUCrData, 10(5). Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C9H7BrO2). Retrieved from [Link].

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. Retrieved from [Link].

-

Cambridge Crystallographic Data Centre (CCDC) (n.d.). The Cambridge Structural Database. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link].

Sources

- 1. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H7BrO2) [pubchemlite.lcsb.uni.lu]

- 3. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 4. DSpace [repository.kaust.edu.sa]

- 5. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Bromocinnamic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. For an intermediate like 2-Bromocinnamic acid (2-BCA), a molecule with applications in organic synthesis and as a precursor for active pharmaceutical ingredients, understanding its behavior in various organic solvents is critical.[1][2] This guide provides an in-depth analysis of the factors governing the solubility of 2-BCA, presents a qualitative overview of its solubility profile, and, most critically, furnishes a robust, field-proven experimental protocol for the precise quantitative determination of its solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research and development setting, consistent with Good Laboratory Practice (GLP) principles.[3]

Physicochemical Profile and Theoretical Solubility Framework

To predict and understand the solubility of this compound, one must first consider its molecular structure and inherent physicochemical properties.

Chemical Structure: (E)-3-(2-bromophenyl)prop-2-enoic acid Molecular Formula: C₉H₇BrO₂[4] Molecular Weight: 227.05 g/mol [4][5] Melting Point: ~219°C[6]

The structure of 2-BCA is amphiphilic in nature, containing distinct polar and non-polar regions that dictate its interaction with different solvents:

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests favorable solubility in polar protic solvents. Furthermore, this acidic group can deprotonate in the presence of a base to form a highly polar carboxylate salt, dramatically increasing solubility in aqueous or polar media.[7]

-

The Bromophenyl Ring and Alkene Bridge: This large, conjugated system is non-polar and hydrophobic. Its interactions are primarily driven by van der Waals forces, favoring solubility in non-polar or moderately polar aprotic solvents that can accommodate its bulk.

The governing principle of "like dissolves like" provides a foundational framework for predicting solubility.[7] A solvent's ability to effectively solvate both the polar carboxylic head and the non-polar tail of the molecule determines the extent of dissolution.

Qualitative Solubility Overview

While precise, comprehensive quantitative data for 2-BCA across a wide range of organic solvents is not extensively published, a qualitative assessment can be derived from its structure and general chemical knowledge.[1] The following table summarizes the expected solubility profile. The primary value of this guide lies in the subsequent section, which provides the methodology to turn these qualitative estimates into precise, quantitative data points.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Water | High to Moderate | These solvents can form strong hydrogen bonds with the carboxylic acid group. Water is expected to be a poorer solvent than alcohols due to the large hydrophobic bromophenyl group.[1] |

| Polar Aprotic | Acetone, DMSO, THF | High | These solvents have strong dipoles that can solvate the carboxylic acid group and are sufficiently non-polar to accommodate the aromatic ring. DMSO is often an excellent solvent for such compounds. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | These solvents lack the polarity to effectively solvate the highly polar carboxylic acid group. While toluene may show slight solubility due to pi-stacking interactions with the phenyl ring, hexane is expected to be a very poor solvent.[8] |

| Basic (Aqueous) | 5% NaOH, 5% NaHCO₃ | Soluble | The carboxylic acid (a weak acid) will react with a base to form a sodium 2-bromocinnamate salt. This ionic salt is highly polar and readily dissolves in the aqueous medium.[9] |

Gold Standard Protocol: Isothermal Equilibrium Solubility Determination